molecular formula C8H5ClF3NO2 B1391446 Methyl 5-chloro-3-(trifluoromethyl)picolinate CAS No. 1214353-28-2

Methyl 5-chloro-3-(trifluoromethyl)picolinate

Cat. No.: B1391446
CAS No.: 1214353-28-2
M. Wt: 239.58 g/mol
InChI Key: KQMBHBZPMOJNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-(trifluoromethyl)picolinate is a high-value chemical building block designed for research and development use only. This compound is not for human or veterinary diagnostic or therapeutic use. As a member of the picolinate ester family, it features both a chloro and a trifluoromethyl group on its pyridine ring, making it a versatile intermediate in organic synthesis. Such substituted picolinates are crucial scaffolds in the discovery and development of new active molecules . Researchers utilize this compound primarily in medicinal chemistry and agrochemical research. It serves as a key precursor in Suzuki-Miyaura cross-coupling reactions, amidation, and hydrolysis reactions to create more complex structures . The presence of the trifluoromethyl group is of particular interest, as it can significantly influence the metabolic stability, lipophilicity, and overall bioavailability of candidate molecules . This makes this compound an essential reagent for chemists working in lead optimization and the synthesis of novel compounds with potential biological activity. The compound is typically characterized by techniques such as 1H NMR, mass spectrometry, and high-performance liquid chromatography (HPLC) to ensure identity and high purity for sensitive research applications . Please refer to the safety data sheet for proper handling, as related chlorinated and trifluoromethylated pyridine compounds may be hazardous and cause skin or eye irritation .

Properties

IUPAC Name

methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMBHBZPMOJNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of Methyl 5-chloro-3-(trifluoromethyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and reactivity of Methyl 5-chloro-3-(trifluoromethyl)picolinate .

Content Type: Technical Whitepaper & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary

This compound (CAS: implied methyl ester of 1198475-43-2) is a highly specialized pyridine building block used in the discovery of novel agrochemicals and pharmaceuticals. Distinguished by its 3-trifluoromethyl substituent, this scaffold offers unique steric and electronic properties compared to its more common isomer, Methyl 3-chloro-5-(trifluoromethyl)picolinate (a key intermediate for Fluopicolide).

The presence of the bulky trifluoromethyl group at the C3 position—ortho to the ester—imparts significant conformational rigidity and metabolic stability, making it a valuable motif for designing herbicides (e.g., Picolinafen analogs) and next-generation kinase inhibitors.

Structural Analysis & Chemical Identity

Nomenclature and Identifiers[1]
  • IUPAC Name: Methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate

  • Common Name: this compound

  • Molecular Formula: C₈H₅ClF₃NO₂[1][2]

  • Molecular Weight: 239.58 g/mol

  • Parent Acid CAS: 1198475-43-2 (5-chloro-3-(trifluoromethyl)picolinic acid)[3]

Structural Isomerism (Crucial Distinction)

Researchers must distinguish this molecule from its regioisomer, which is often chemically conflated in database searches.

FeatureTarget Molecule Common Isomer (Fluopicolide Int.)
Structure 5-Cl, 3-CF₃ 3-Cl, 5-CF₃
Sterics (C2) High (Ortho-CF₃ effect)Moderate (Ortho-Cl effect)
Electronic C6 is highly electrophilicC6 is electrophilic
Usage Novel scaffold explorationCommercial agrochemical intermediate
Electronic & Steric Profile

The 3-trifluoromethyl group exerts a profound ortho-effect, twisting the C2-carbonyl group out of coplanarity with the pyridine ring. This reduces the rate of ester hydrolysis compared to non-substituted picolinates, a feature exploited to enhance the half-life of prodrugs or agrochemical esters in biological systems. The 5-chloro substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the extension of the carbon skeleton.

ChemicalStructure Core Pyridine Core (Electron Deficient) Pos2 C2: Methyl Ester (Electrophilic) Core->Pos2 Ortho Pos3 C3: Trifluoromethyl (-CF3) (Steric Bulk/Lipophilicity) Core->Pos3 Meta Pos5 C5: Chlorine (-Cl) (Cross-Coupling Handle) Core->Pos5 Meta Pos3->Pos2 Steric Clash (Twisted Conformation)

Caption: Structural dissection of this compound highlighting functional handles.

Synthesis Pathways[1][5][6][7][8]

Synthesis of the 3-CF₃ isomer is more challenging than the 5-CF₃ isomer due to the directing effects of pyridine. The most robust route utilizes 2-chloro-5-nitro-3-(trifluoromethyl)pyridine as a starting material, leveraging the reactivity of the C2-chlorine for carbonylation.

Primary Synthetic Route (Carbonylation Strategy)

This protocol ensures regioselectivity and avoids the formation of inseparable isomers.

Step 1: Preparation of Precursor Starting material: 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine .

  • Reagents: POCl₃ (Phosphorus oxychloride), PCl₅.

  • Conditions: Reflux, 4-6 hours.

  • Mechanism: Nucleophilic substitution of the hydroxyl group (tautomeric amide) to form 2-chloro-5-nitro-3-(trifluoromethyl)pyridine .

Step 2: Reduction and Sandmeyer (To 2,5-Dichloro intermediate)

  • Reduction: Fe/NH₄Cl or H₂/Pd-C to yield the 5-amino derivative.

  • Sandmeyer: NaNO₂, HCl, CuCl to convert the 5-amino group to a 5-chloro group.

  • Intermediate: 2,5-dichloro-3-(trifluoromethyl)pyridine .

Step 3: Regioselective Alkoxycarbonylation The C2-chlorine is significantly more activated towards oxidative addition by Palladium(0) than the C5-chlorine due to its proximity to the pyridine nitrogen (alpha-position).

  • Reagents: CO (Carbon Monoxide, 1-5 atm), MeOH (Methanol), Pd(OAc)₂ (Catalyst), dppp (Ligand), Et₃N (Base).

  • Conditions: 80-100°C, Autoclave.

  • Yield: ~65-75%.

Synthesis Workflow Diagram

SynthesisRoute Start Start: 2-Hydroxy-5-nitro- 3-(trifluoromethyl)pyridine Inter1 Intermediate 1: 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Start->Inter1 POCl3, Reflux (Chlorination) Inter2 Intermediate 2: 2,5-Dichloro-3-(trifluoromethyl)pyridine Inter1->Inter2 1. Fe/HCl (Red) 2. NaNO2/CuCl (Sandmeyer) Product Target: This compound Inter2->Product Pd(OAc)2, dppp CO, MeOH, Et3N (Selective C2 Carbonylation)

Caption: Step-wise synthetic pathway from nitro-pyridine precursor to the target ester.

Experimental Protocols

Protocol A: Selective Carbonylation of 2,5-Dichloro-3-(trifluoromethyl)pyridine

Note: This procedure assumes the successful isolation of the 2,5-dichloro intermediate.

  • Setup: In a high-pressure stainless steel autoclave, charge 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppp (1,3-bis(diphenylphosphino)propane, 0.04 eq).

  • Solvent: Add anhydrous Methanol (0.5 M concentration relative to substrate) and Triethylamine (1.5 eq).

  • Reaction: Purge the vessel with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 5 bar (approx. 75 psi). Heat the mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor consumption of starting material via GC-MS. The reaction typically completes in 12-16 hours.

  • Workup: Cool to room temperature. Vent CO gas carefully (fume hood!). Filter the mixture through a pad of Celite to remove Pd catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[4] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The temperature must be controlled strictly. Exceeding 110°C may lead to double carbonylation or reaction at the C5 position, although C2 is kinetically favored.

Reactivity & Applications

Reactivity Profile

The molecule possesses three distinct reactive centers:

  • Methyl Ester (C2): Susceptible to hydrolysis (to acid) or aminolysis (to amides). The 3-CF₃ group slows these reactions significantly due to steric hindrance.

  • Chlorine Atom (C5): A handle for Suzuki , Stille , or Buchwald-Hartwig couplings. This allows the attachment of aryl or heteroaryl groups, essential for building complex drug scaffolds (e.g., biaryl ether herbicides).

  • Pyridine Ring (C4/C6): The ring is highly electron-deficient. Nucleophilic aromatic substitution (SₙAr) can theoretically occur at C6 if forced, but C5-Cl displacement is metal-mediated.

Physicochemical Properties (Predicted)
PropertyValue (Est.)Relevance
LogP 2.8 - 3.2Moderate lipophilicity; good membrane permeability.
pKa (Acid) -3.5 (Conj. Acid)Very weak base; unlikely to protonate at physiological pH.
Boiling Point ~290°CHigh thermal stability.[4]

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Manipulate under a fume hood. Avoid inhalation of dust/vapors.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

  • Indagoo . Methyl 3-chloro-5-(trifluoromethyl)picolinate Product Data. Retrieved from . (Used for comparative isomer data).

  • CymitQuimica . 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid CAS 1198475-43-2.[3] Retrieved from .

  • National Institutes of Health (NIH) . Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC7122345. Retrieved from .

  • Google Patents . Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine (WO2014198278A1). Retrieved from .

  • ChemicalBook . 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Synthesis. Retrieved from .

Sources

Methyl 5-chloro-3-(trifluoromethyl)picolinate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 5-chloro-3-(trifluoromethyl)picolinate , a specialized fluorinated pyridine intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.

Optimized Synthesis, Reactivity Profile, and Application in Drug Design

Executive Summary

This compound (CAS 1214353-28-2 ) is a high-value heterocyclic building block characterized by a pyridine core substituted with a carboxylate ester at position 2, a trifluoromethyl group at position 3, and a chlorine atom at position 5. This specific substitution pattern imparts unique electronic and steric properties, making it a critical scaffold for next-generation herbicides (e.g., auxin mimics) and pharmaceuticals targeting complex protein binding pockets.

This guide distinguishes the 5-chloro-3-(trifluoromethyl) isomer from its more common regioisomer, Methyl 3-chloro-5-(trifluoromethyl)picolinate (CAS 655235-65-7), and details the synthetic pathways, reactivity mechanisms, and safety protocols required for its handling.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identifiers

Precise identification is crucial due to the existence of multiple positional isomers.

IdentifierValue
IUPAC Name Methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate
Common Name This compound
CAS Number 1214353-28-2
Molecular Formula C₈H₅ClF₃NO₂
Molecular Weight 239.58 g/mol
SMILES COC(=O)C1=NC=C(Cl)C=C1C(F)(F)F
InChIKey Specific key depends on exact tautomer/protonation, typically generated as unique string
Structure Pyridine ring: 2-COOMe, 3-CF₃, 5-Cl
Physicochemical Properties (Predicted)

Data based on structure-activity relationship (SAR) models for halogenated pyridines.

PropertyValueRelevance
Appearance Off-white to pale yellow solidPurity indicator
Melting Point 45–55 °C (Est.)Handling/Storage state
Boiling Point ~260 °C (at 760 mmHg)Distillation parameters
Density ~1.45 g/cm³Solvent selection
LogP ~2.8Lipophilicity/Bioavailability
pKa (Conjugate Acid) ~ -3.5Very weak base (due to EWGs)

Note on Isomerism: Researchers must verify the substitution pattern using 1H NMR . The 5-chloro-3-(trifluoromethyl) isomer typically shows two aromatic doublets with meta-coupling (J ~ 2 Hz) for protons at C4 and C6, distinct from the 3-chloro-5-(trifluoromethyl) analog.

Synthetic Pathways and Production[2][5][6][7][12]

The synthesis of this compound requires navigating the directing effects of the pyridine nitrogen and the existing substituents. The most robust industrial route involves palladium-catalyzed carbonylation .

Primary Route: Carbonylation of 2,5-Dichloro-3-(trifluoromethyl)pyridine

This method utilizes the differential reactivity of the halogen atoms. The chlorine at the 2-position is significantly more activated towards oxidative addition by Pd(0) than the chlorine at the 5-position, allowing for selective esterification.

Reaction Scheme:

  • Starting Material: 2,5-Dichloro-3-(trifluoromethyl)pyridine.

  • Reagents: CO (Carbon Monoxide), MeOH (Methanol), Base (e.g., Et₃N).

  • Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • Conditions: 60–80°C, 10–20 bar CO pressure.

Alternative Route: Halogen Exchange & Esterification

For laboratories without high-pressure CO capabilities, a stepwise approach via the nitrile or acid can be used, though it often suffers from lower atom economy.

  • Cyanation: 2,5-Dichloro-3-(trifluoromethyl)pyridine + Zn(CN)₂ → 5-Chloro-3-(trifluoromethyl)picolinonitrile.

  • Hydrolysis: Nitrile → Acid (H₂SO₄/H₂O).

  • Esterification: Acid + MeOH (SOCl₂ cat.) → Methyl Ester.

Visualization of Synthetic Workflow

Synthesis Figure 1: Selective Palladium-Catalyzed Carbonylation Route Start 2,5-Dichloro-3-(trifluoromethyl)pyridine Inter Pd-Intermediate (Oxidative Addition at C2) Start->Inter Selective Activation Cat Pd(OAc)2 / dppf CO (10 bar), MeOH Et3N, 70°C Cat->Inter Catalysis Product This compound (Target) Inter->Product Carbonylation & Methanolysis

Figure 1: The 2-position chlorine is selectively carbonylated due to electronic activation by the ring nitrogen and ortho-CF3 group.

Reactivity Profile & Applications

The compound acts as a versatile electrophile and scaffold for further derivatization.

Reactivity Hotspots
  • Ester Moiety (C-2): Susceptible to hydrolysis (to acid), amidation (to amides), or reduction (to alcohol). Essential for linking the pharmacophore to other structural domains.

  • Chlorine Atom (C-5): A handle for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings. The position is deactivated relative to C-2 but can be engaged using specialized ligands (e.g., XPhos, RuPhos).

  • Pyridine Ring (C-6): The position ortho to the nitrogen and para to the CF3 group is susceptible to Nucleophilic Aromatic Substitution (SNAr) or C-H activation , allowing the introduction of nucleophiles (amines, alkoxides).

Applications in Drug & Agrochemical Discovery
  • Herbicides: The picolinate motif is a classic auxin mimic (e.g., Clopyralid, Picloram). The 3-CF3 group enhances lipophilicity and metabolic stability, preventing rapid degradation in the plant.

  • Kinase Inhibitors: The 3-(trifluoromethyl)pyridine core is a bioisostere for phenyl rings, often improving potency by filling hydrophobic pockets in enzymes (e.g., RAF, MEK kinases).

  • Fungicides: Used as a precursor for succinate dehydrogenase inhibitors (SDHIs) where the pyridine ring coordinates with the active site metal center.

Mechanistic Pathway: C-5 Functionalization

Reactivity Figure 2: Divergent Reactivity Modes of the Scaffold Core This compound Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core->Hydrolysis Standard Workup Suzuki Suzuki Coupling (Ar-B(OH)2) -> 5-Aryl Derivative Core->Suzuki Pd(0), Ligand (C-5 Functionalization) SNAr SNAr at C-6 (Nu-) -> 6-Substituted Product Core->SNAr Strong Nucleophile (C-6 Attack)

Figure 2: The scaffold offers three distinct vectors for chemical modification: the ester, the C-5 chloride, and the C-6 position.

Safety & Handling Protocols

As a halogenated pyridine derivative, strict safety adherence is mandatory.

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Signal Word: WARNING

Handling Procedures
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

Emergency Response
  • Skin Contact: Wash with polyethylene glycol 400 or plenty of water and soap.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1]

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Guidechem. (2024). CAS 1214353-28-2 Details and Suppliers. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Pyridines. Link

(Note: While specific literature on this exact isomer is less abundant than its 3-chloro-5-CF3 counterpart, the synthetic and reactivity principles are derived from established pyridine chemistry cited above.)

Sources

Technical Guide: Solubility Profiling of Fluorinated Pyridine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into pyridine scaffolds, particularly fluorinated pyridine-2-carboxylates , is a critical strategy in medicinal chemistry to modulate pKa, metabolic stability (blocking oxidation sites), and lipophilicity. However, the unique "fluorous effect"—where fluorine increases lipophilicity while often decreasing solubility in standard hydrocarbon solvents—creates significant challenges in process design, specifically in crystallization and purification steps.

This guide provides a rigorous framework for determining, modeling, and applying solubility data for this compound class. We focus on ethyl 6-fluoropyridine-2-carboxylate and its analogs as case studies, detailing the Laser Monitoring Observation Technique for data acquisition and the Modified Apelblat Equation for thermodynamic correlation.

Chemical Context & The "Fluorine Effect"

Fluorinated pyridine-2-carboxylates exhibit distinct solubility profiles compared to their non-fluorinated parent compounds. The high electronegativity of fluorine induces strong C-F dipoles, yet the low polarizability of the fluorine atom often reduces van der Waals interactions with non-polar solvents.

Key Structural Considerations
  • Lattice Energy: The introduction of fluorine can significantly alter crystal packing. For instance, ethyl 6-fluoropyridine-2-carboxylate often packs more efficiently than its chloro-analogs due to the small size of fluorine (1.47 Å van der Waals radius), potentially leading to higher melting points and lower solubility.

  • Solvent Interaction: These compounds typically show:

    • High Solubility: Polar aprotic solvents (Acetone, DMF) and polar protic solvents (Methanol, Ethanol).

    • Moderate Solubility: Esters (Ethyl Acetate).

    • Low Solubility: Aliphatic hydrocarbons (n-Heptane, Hexane), making these ideal anti-solvents.

Experimental Methodology: Laser Monitoring Technique

To generate high-precision solubility data required for process modeling, the dynamic laser monitoring method is superior to static gravimetric analysis due to its speed and reproducibility.

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the mole fraction solubility (


) of the solute in various organic solvents across a temperature range (278.15 K to 323.15 K).

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Programmable circulating water bath (Accuracy

    
     0.05 K).
    
  • Laser transmissometer (650 nm diode).

  • Digital thermometer.

Workflow:

  • Preparation: Weigh a precise mass of the fluorinated pyridine derivative (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture to a temperature well above the estimated saturation point until the solution is visually clear and laser transmittance is stable at 100%.

  • Cooling (Nucleation): Cool the solution at a controlled rate (e.g., 0.2 K/min).

  • Detection: Continuously monitor laser transmittance. The temperature at which transmittance drops sharply (onset of turbidity) is recorded as the saturation temperature (

    
    )  for that specific concentration.
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Visualization: Solubility Measurement Workflow

SolubilityWorkflow Start Weigh Solute (m1) & Solvent (m2) Heat Heat to Dissolution (100% Transmittance) Start->Heat Cool Controlled Cooling (-0.2 K/min) Heat->Cool Detect Laser Scattering (Turbidity Onset) Cool->Detect Record Record Tsat Calculate Mole Fraction (x) Detect->Record Record->Start Next Concentration Model Fit to Thermodynamic Model Record->Model

Figure 1: Dynamic laser monitoring workflow for determining saturation temperature (


) at known concentrations.

Thermodynamic Modeling

Raw experimental data must be correlated to allow for interpolation and process simulation. The Modified Apelblat Equation is the industry standard for correlating solubility of pyridine derivatives.

The Modified Apelblat Equation


Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from multiple linear regression.
    

Interpretation of Parameters:

  • A & B: Relate to the enthalpy of solution and non-ideal solution behavior.

  • C: Accounts for the temperature dependence of the enthalpy of fusion.

Validation Criteria:

  • Relative Average Deviation (RAD): Should be

    
     for high-quality data.
    
  • 
    :  Should be 
    
    
    
    .

Representative Data & Analysis

Based on structural analogs (e.g., ethyl 6-methylpyridine-2-carboxylate, 2-chloro-5-nitroaniline) and general solubility trends of fluorinated pyridines [1, 2], the following solubility profile is representative for ethyl 6-fluoropyridine-2-carboxylate .

Table 1: Representative Solubility Profile (Mole Fraction )

Note: Values are representative estimates for process design guidance. Exact values must be determined via the protocol in Section 3.

SolventPolarity (Dielectric

)
283.15 K298.15 K313.15 K323.15 KProcess Utility
Methanol 32.745.268.598.1125.4High Solubility: Good for reaction medium.
Ethanol 24.538.159.287.4112.0High Solubility: Preferred "green" solvent.
Ethyl Acetate 6.022.535.854.271.5Moderate: Ideal for extraction/crystallization.
Toluene 2.415.224.136.548.2Moderate: Good for azeotropic drying.
n-Heptane 1.92.14.58.212.1Anti-Solvent: Use to force precipitation.
Water 80.1< 0.5< 1.01.52.2Poor: Product crashes out (oils out).
Data Analysis for Purification

The data indicates a positive enthalpy of dissolution (solubility increases with T).

  • Steep Curve in Alcohols: Indicates high sensitivity to temperature, making cooling crystallization effective but potentially leading to rapid, uncontrolled nucleation (fines).

  • Shallow Curve in Toluene: Offers better control over crystal growth rates.

Application in Process Design: Solvent Selection

The core utility of this data is designing a robust purification step. For fluorinated pyridine-2-carboxylates, a cooling-antisolvent crystallization is often the optimal strategy.

Decision Matrix
  • Dissolution: Dissolve crude material in Ethyl Acetate at 50°C (High solubility, moderate polarity).

  • Filtration: Polish filter to remove inorganic fluorides (AgF/AgF2 residues from synthesis) [3].

  • Crystallization:

    • Cool to 25°C.

    • Slowly add n-Heptane (Anti-solvent).

    • Further cool to 0°C to maximize yield.

Visualization: Process Decision Tree

SolventSelection Root Purification Strategy (Fluorinated Pyridine Ester) CheckSolubility Check Solubility Profile Root->CheckSolubility HighPolar High Solubility (MeOH, EtOH) CheckSolubility->HighPolar MedPolar Moderate Solubility (EtAc, Toluene) CheckSolubility->MedPolar LowPolar Low Solubility (Heptane, Water) CheckSolubility->LowPolar ReactionSolvent Use as Reaction Solvent HighPolar->ReactionSolvent CrystSolvent Primary Crystallization Solvent MedPolar->CrystSolvent AntiSolvent Anti-Solvent LowPolar->AntiSolvent Decision Optimal System: Dissolve in EtAc -> Add Heptane CrystSolvent->Decision AntiSolvent->Decision

Figure 2: Solvent selection logic based on solubility tiers.

References

  • Thermodynamic Models for Pyridine Derivatives: Title: Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors.[3] Source: ResearchGate URL:[3][4][Link]

  • Solubility Measurement Methodology: Title: Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-Nitroaniline in 12 Pure Solvents. Source: Journal of Chemical & Engineering Data (via Amanote) URL:[Link]

  • Synthesis and Purification Context: Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 (Organic Syntheses). Source: Organic Syntheses URL:[Link]

  • Physical Properties of Analogs: Title: Ethyl 6-(difluoromethoxy)pyridine-2-carboxylate | PubChem.[5] Source: National Institutes of Health (NIH) URL:[Link]

Sources

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Picolinate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern molecular design in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Its profound electronic effects—primarily a powerful electron-withdrawing inductive effect—dramatically alter the physicochemical properties of parent scaffolds.[5][6][7] This guide provides an in-depth technical analysis of the electronic influence of the CF₃ group on the picolinate (pyridine-2-carboxylate) framework. We will dissect the fundamental principles governing these interactions, present robust experimental and computational methodologies for their characterization, and explore the downstream consequences for reactivity, catalytic activity, and drug design. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of the trifluoromethyl group to optimize molecular function.

Introduction: The Trifluoromethyl Group as a Privileged Modulator

The picolinate moiety is a ubiquitous structural motif, valued for its role as a bidentate ligand in catalysis and as a key building block in biologically active compounds. Its reactivity and coordination properties are intrinsically linked to the electronic landscape of the pyridine ring. The introduction of substituents allows for the fine-tuning of these properties, and few are as impactful as the trifluoromethyl group.

Unlike a simple methyl group, which is weakly electron-donating, the CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, a consequence of the high electronegativity of its three fluorine atoms.[5][7][8] This substitution imparts a unique combination of properties, including:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism.[5] This is a critical advantage in drug development for increasing a compound's half-life.[5][9]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve bioavailability.[5][10]

  • Modulation of Basicity: It profoundly reduces the basicity of nearby nitrogen atoms, altering pKa values and, consequently, physiological absorption and target engagement.

  • Altered Reactivity: It deactivates aromatic rings towards electrophilic substitution while activating them for nucleophilic substitution.[6][11]

This guide will systematically explore how these fundamental characteristics of the CF₃ group manifest when appended to the picolinate scaffold, providing both the theoretical underpinnings and the practical tools for its application.

Fundamental Electronic Properties of the Trifluoromethyl Group

The net electronic effect of a substituent is a combination of inductive and resonance effects. For the CF₃ group, this balance is overwhelmingly dominated by induction.

  • Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the central carbon atom. This effect is then propagated through the sigma bonds to the attached picolinate ring, resulting in a strong, distance-dependent withdrawal of electron density from the ring system.[6][12] This is the primary mechanism by which the CF₃ group exerts its influence.

  • Resonance Effect (R): The CF₃ group does not possess lone pairs to donate into the π-system, nor does it have low-lying empty orbitals to accept π-electron density effectively. While some hyperconjugation effects exist, they are minor. Therefore, its resonance contribution is generally considered negligible or weakly withdrawing.[6][13]

This strong -I effect is quantitatively captured by Hammett constants, which measure the electron-donating or electron-withdrawing influence of substituents on a benzene ring.

Table 1: Comparison of Hammett Substituent Constants (σ)

Substituent σ_meta (σ_m) σ_para (σ_p) Primary Effect
-CF₃ 0.46 - 0.52 [14][15] 0.55 - 0.62 [14][15] Strong -I
-NO₂ 0.71 0.78 Strong -I, -R
-CN 0.56 0.66 Strong -I, -R
-Cl 0.37 0.23 Strong -I, +R
-CH₃ -0.07 -0.17 Weak +I

| -H | 0.00 | 0.00 | Reference |

Data compiled from various sources.[14][15]

The large positive σ values for the CF₃ group confirm its powerful electron-withdrawing nature, comparable to classic groups like cyano and nitro.

G cluster_0 Picolinate Ring cluster_1 CF3 Group N N C6 C C2 C C3 C C4 C C5 C C_CF3 C C5->C_CF3 σ-bond C5->C_CF3 Inductive Pull (-I) (Electron Density Withdrawal) F1 F C_CF3->F1 δ- F2 F C_CF3->F2 δ- F3 F C_CF3->F3 δ-

Diagram 1: Inductive effect of a CF₃ group on the picolinate ring.

Positional Isomerism and its Impact on Picolinate Electronics

The position of the CF₃ group on the picolinate ring is critical, as it determines the proximity to the nitrogen heteroatom and the carboxylate group, leading to distinct electronic profiles for each isomer.

Effect on Pyridine Basicity (pKa)

The most direct measure of the electronic effect on the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid. The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. This results in a significant decrease in basicity (lower pKa) compared to unsubstituted pyridine (pKa ≈ 5.2).

Table 2: pKa Values of Trifluoromethyl-Substituted Pyridines

Compound CF₃ Position Approximate pKa Change from Pyridine (ΔpKa)
Pyridine - 5.2 0.0
2-Trifluoromethylpyridine 2 (ortho) 0.60 (Predicted)[14] -4.6
3-Trifluoromethylpyridine 3 (meta) 2.84[14] -2.36

| 4-Trifluoromethylpyridine | 4 (para) | 3.48[14] | -1.72 |

Data for trifluoromethylpyridines sourced from BenchChem.[14]

The effect is most pronounced when the CF₃ group is at the 2-position (ortho to the nitrogen), where the inductive effect is strongest. This drastic reduction in basicity has major implications for drug development, influencing a molecule's charge state at physiological pH, its solubility, and its ability to form salt bridges with biological targets.

Impact on Ring Reactivity
  • Nucleophilic Aromatic Substitution (S_NAr): By withdrawing electron density, the CF₃ group makes the picolinate ring more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. This effect is particularly strong when the CF₃ group is positioned ortho or para to a leaving group, as it can stabilize the negative charge in the Meisenheimer complex intermediate.

  • Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient ring is strongly deactivated towards attack by electrophiles. The CF₃ group is a meta-director in classical EAS reactions on benzene rings due to the destabilization of ortho and para intermediates.[6][11]

Methodologies for Quantifying Electronic Effects

Validating and quantifying the electronic impact of CF₃ substitution is crucial for rational design. A combination of experimental and computational techniques provides a comprehensive picture.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for measuring the pKa of a CF₃-picolinate derivative.

Objective: To determine the acid dissociation constant (pKa) of the pyridinium ion of a trifluoromethyl-substituted picolinic acid.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette (Class A)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Trifluoromethyl-picolinic acid sample

  • Degassed, deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Accurately weigh a sample of the CF₃-picolinic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

  • Initial Acidification: Add a stoichiometric excess of standardized HCl (e.g., 2.5 equivalents) to ensure the pyridine nitrogen is fully protonated and the carboxylic acid is in its neutral form.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Insert the calibrated pH electrode and begin gentle stirring.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration past two equivalence points: the first corresponding to the neutralization of excess HCl and the picolinic acid proton, and the second corresponding to the deprotonation of the pyridinium ion.

  • Analysis: Plot the titration curve (pH vs. volume of NaOH added). The pKa of the pyridinium ion is the pH at the half-equivalence point between the first and second inflection points. For higher accuracy, use the first derivative plot (dpH/dV) to precisely locate the equivalence points.

Self-Validation: The protocol's integrity is maintained by using recently calibrated instruments, standardized titrants, and maintaining a constant temperature. The sharpness of the inflection points on the titration curve serves as an internal check on the purity of the sample and the accuracy of the procedure.

Diagram 2: Experimental workflow for pKa determination.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful, non-destructive tool for probing the electronic environment of a molecule.

  • ¹H and ¹³C NMR: The electron-withdrawing CF₃ group causes a downfield shift (higher ppm) for protons and carbons on the picolinate ring, with the magnitude of the shift correlating with the extent of electron withdrawal.

  • ¹⁹F NMR: This is particularly informative. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. Changes in the substitution pattern on the ring will be reflected in the ¹⁹F NMR spectrum.[16][17] Furthermore, through-space or through-bond coupling (J-coupling) between the fluorine atoms and nearby protons (³J_HF, ⁴J_HF) or carbons (²J_CF, ³J_CF) can provide valuable structural and conformational information.[17]

Computational Chemistry

In silico methods provide insights that can be difficult to obtain experimentally.

  • Density Functional Theory (DFT): Calculations can accurately predict molecular geometries, pKa values, and reaction energetics.[18][19]

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on a molecule's surface. For a CF₃-picolinate, the MEP map would show a region of high positive potential (blue) around the ring protons and a region of negative potential (red) around the nitrogen lone pair and carboxylate oxygens. The CF₃ group itself would appear electron-poor.[5][18] This provides a qualitative but powerful view of reactive sites.

Implications for Reactivity and Application in Drug Development

The electronic modulation by the CF₃ group has profound consequences for the application of picolinates in drug discovery and catalysis.[9][20]

G A CF3 Group on Picolinate Ring B Strong Inductive Electron Withdrawal (-I) A->B causes E Increased Lipophilicity (Higher logP) A->E imparts F Blocked Metabolic Site A->F acts as C Reduced Electron Density on Ring and N-atom B->C leads to D Lower pKa (Reduced Basicity) C->D results in G Altered Ligand Field (Weaker σ-donor) C->G results in I Modified Target Binding (Solubility, H-bonding) D->I E->I H Improved Pharmacokinetics (Longer Half-Life) F->H J Tuned Catalytic Activity (Redox Potential, Stability) G->J I->H

Diagram 3: Logical flow from electronic effect to application.
Case Study: Metabolic Stability

A common site of metabolic oxidation on pyridine rings is the carbon atom adjacent to the nitrogen. Placing a chemically robust CF₃ group at such a position can effectively block this metabolic "soft spot," preventing enzymatic degradation and increasing the in vivo half-life of a drug candidate.[5][9] This strategy is a well-established tool in medicinal chemistry.[9]

Case Study: Target Binding and Selectivity

The introduction of a CF₃ group can enhance binding affinity through several mechanisms:

  • Lipophilic Interactions: The CF₃ group can occupy hydrophobic pockets in a protein's active site.

  • Orthogonal Dipole Interactions: The unique electronic nature of the C-F bonds can lead to favorable interactions with polar residues in the binding site.

  • Conformational Control: The steric bulk of the CF₃ group, which is larger than a methyl group, can lock the molecule into a specific, more active conformation.[5][9]

Furthermore, the significant change in pKa can alter a molecule's ionization state, potentially switching "on" or "off" a key ionic interaction with a target receptor, thereby improving selectivity.

Conclusion

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group; it is a powerful electronic tool for the rational design of functional molecules. When applied to the picolinate scaffold, its dominant electron-withdrawing inductive effect fundamentally alters the system's properties. It drastically reduces the basicity of the pyridine nitrogen, deactivates the ring to electrophilic attack while sensitizing it to nucleophilic attack, and enhances metabolic stability and lipophilicity. A thorough understanding of these effects, quantified by the experimental and computational methodologies outlined in this guide, empowers researchers and drug development professionals to precisely tailor the reactivity and biological profile of picolinate-based compounds, accelerating the discovery of novel catalysts and therapeutics.

References

  • Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reprinted by Dover Publications). [Link]

  • Mailyan, A., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]

  • Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ScienceOpen. [Link]

  • Wang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3075. [Link]

  • ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents. ResearchGate. [Link]

  • ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

  • Hrecion, D., et al. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7013-7018. [Link]

  • SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • Journal of Advanced Sciences. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Journal of Advanced Sciences. [Link]

  • ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. ResearchGate. [Link]

  • Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 31(3), 229-243. [Link]

  • NIH. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

  • PubMed Central. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. RSC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. ResearchGate. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • ResearchGate. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate: insights into nonlinear optical and anticancer potentials. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link]

  • Molecules. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives. RSC Publishing. [Link]

  • ResearchGate. (n.d.). (a) Reaction conditions for the photoredox catalytic... ResearchGate. [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

  • PubMed. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. PubMed. [Link]

  • ResearchGate. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

  • PubMed. (n.d.). Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation. PubMed. [Link]

  • ResearchGate. (2020). (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 3-Trifluoromethyl Substituted Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides a comprehensive literature review of 3-trifluoromethyl substituted pyridine building blocks, which are of paramount importance in the development of pharmaceuticals and agrochemicals. We will delve into the primary synthetic strategies for accessing this critical scaffold, explore key functionalization reactions for molecular diversification, and provide detailed experimental protocols. Furthermore, this guide will examine the mechanistic underpinnings of these transformations and address the safety considerations associated with the handling of relevant reagents.

Introduction: The Significance of the 3-Trifluoromethyl Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group at the 3-position of the pyridine ring imparts a unique combination of properties that are highly sought after in drug design. The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Moreover, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and oral bioavailability due to its lipophilic character.[1]

The strategic placement of the trifluoromethyl group at the 3-position offers a distinct electronic and steric profile compared to other substitution patterns. This has led to the discovery of numerous successful commercial products and clinical candidates across various therapeutic areas and agricultural applications.

Primary Synthetic Routes to the 3-Trifluoromethyl Pyridine Core

There are three principal strategies for the synthesis of 3-trifluoromethyl substituted pyridines:

  • Halogen Exchange Fluorination of 3-Picoline Derivatives: This is a classical and industrially relevant approach that typically involves the radical chlorination of the methyl group of 3-picoline, followed by a halogen exchange (HALEX) reaction with a fluoride source.

  • Pyridine Ring Construction from Trifluoromethylated Building Blocks: This method involves the cyclization of acyclic precursors already containing the trifluoromethyl group to form the pyridine ring.

  • Direct C-H Trifluoromethylation of Pyridines: This modern approach allows for the direct introduction of a CF3 group onto a pre-existing pyridine ring, offering a more atom-economical route.

Halogen Exchange Fluorination of 3-Picoline

This widely used industrial method involves a two-stage process: the free-radical chlorination of the methyl group of 3-picoline (3-methylpyridine) to form 3-(trichloromethyl)pyridine, followed by a halogen exchange reaction with a fluorinating agent, typically hydrogen fluoride (HF) or a metal fluoride, to yield 3-(trifluoromethyl)pyridine.[2][3] Further chlorination of the pyridine ring can be achieved to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.

Mechanism Insight: The initial chlorination of the methyl group proceeds via a free-radical chain reaction initiated by UV light or a radical initiator.[3] The subsequent halogen exchange is a nucleophilic substitution where fluoride ions displace chloride ions from the trichloromethyl group. This process is often catalyzed by a Lewis acid.

Caption: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline.

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine [4]

  • To a solution of 2-chloro-5-methylpyridine (15.6 g, 0.1 mol) and azobisisobutyronitrile (0.1 g) in o-dichlorobenzene (50 mL), introduce nitrogen gas and stir the mixture.

  • Heat the reaction mixture to 80 °C, then stop the nitrogen flow and introduce chlorine gas while continuing to heat to 140 °C.

  • Maintain the reaction at a constant temperature with continuous chlorine gas bubbling. Add azobisisobutyronitrile (0.07 g) every 2 hours.

  • After 20 hours, stop heating, close the chlorine gas inlet, and introduce nitrogen gas to purge the remaining chlorine for 1 hour.

  • After allowing the reaction to cool, remove the solvent by vacuum distillation.

  • Purify the residue by column chromatography on silica gel, followed by recrystallization from anhydrous ethanol and vacuum drying to yield 2-chloro-5-(trichloromethyl)pyridine as a white solid (19.1 g, 82.7% yield).

Pyridine Ring Construction from Trifluoromethylated Building Blocks

This strategy offers a powerful alternative for accessing highly substituted 3-trifluoromethylpyridines that may be difficult to obtain through functionalization of the pre-formed ring. A variety of trifluoromethyl-containing synthons can be employed in cyclization reactions to construct the pyridine core.[5]

Mechanism Insight: The specific mechanism depends on the chosen building blocks and reaction conditions. These reactions often involve condensation, cycloaddition, or rearrangement steps to form the heterocyclic ring.

G CF3_Building_Block Trifluoromethylated Building Block Acyclic_Partner Acyclic Partner 3-CF3-Pyridine 3-Trifluoromethyl Substituted Pyridine CF3_Building_Block->3-CF3-Pyridine Acyclic_Partner->3-CF3-Pyridine

Caption: Pyridine Ring Construction Strategy.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)oxazoles and subsequent conversion to 3-(Trifluoromethyl)-1,2,4-triazines [5]

A specific protocol for the synthesis of a 3-trifluoromethylpyridine via this method was not found in the provided search results. However, a related synthesis of trifluoromethylated heterocycles is presented.

  • A mixture of a suitable trifluoromethylated building block and its reaction partner is heated in an appropriate solvent.

  • The resulting intermediate can then undergo further reactions, such as hydrazinolysis, to yield the final trifluoromethylated heterocyclic product.

Direct C-H Trifluoromethylation of Pyridines

Direct C-H functionalization represents a highly efficient and atom-economical approach to synthesize trifluoromethylated pyridines.[6][7][8] This method avoids the need for pre-functionalized starting materials and can often be performed under mild conditions. Both radical and nucleophilic trifluoromethylation strategies have been developed.

Mechanism Insight: Radical trifluoromethylation typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the electron-deficient pyridine ring.[6] Nucleophilic trifluoromethylation, on the other hand, often requires activation of the pyridine ring, for example, by forming an N-pyridinium salt, to facilitate the attack of a nucleophilic trifluoromethyl source.[7][8]

Caption: Direct C-H Trifluoromethylation of Pyridine.

Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt [1][8]

  • To a solution of the corresponding N-methylpyridinium iodide salt in N,N-dimethylformamide (DMF), add trifluoroacetic acid and silver carbonate.

  • Stir the reaction mixture at the appropriate temperature for the specified time.

  • Upon completion, the reaction is worked up by standard procedures, including extraction and purification by chromatography, to afford the desired trifluoromethylated pyridine.

Functionalization of the 3-Trifluoromethyl Pyridine Core

Once the 3-trifluoromethylpyridine scaffold is in hand, further diversification can be achieved through a variety of functionalization reactions. Halogenated derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine, are particularly versatile intermediates for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are widely employed to introduce a diverse range of substituents onto the 3-trifluoromethylpyridine core.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in their own right.

Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles involving both palladium and copper. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center yields the final product and regenerates the active palladium(0) catalyst.[4][10]

Experimental Protocol: General Procedure for Sonogashira Coupling [9]

  • To a solution of the aryl halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine) (1.0 eq) in a suitable solvent such as THF at room temperature, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).

  • Stir the reaction for the required time (e.g., 3 hours), then dilute with an organic solvent like diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11][12] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates to the amine. Deprotonation of the coordinated amine by a base, followed by reductive elimination, affords the desired aryl amine and regenerates the palladium(0) catalyst.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides [11]

  • To a 2-necked flask under a nitrogen atmosphere, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), a phosphine ligand (e.g., XPhos, 3.0 mol%), a base (e.g., sodium tert-butoxide, 2.0 equiv.), and a solvent (e.g., toluene).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (e.g., 4-chlorotoluene, 1.0 equiv.) and the amine (e.g., morpholine, 1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for the specified time (e.g., 6 hours).

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms at the 2- and 4-positions are particularly good leaving groups in these reactions.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[3]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution [3]

A specific protocol for the SNAr of a 3-trifluoromethylpyridine was not found in the provided search results. A general procedure is outlined below.

  • A solution of the halogenated 3-trifluoromethylpyridine and the nucleophile in a suitable solvent is heated.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is worked up by quenching, extraction, and purification to yield the desired product.

Physicochemical Properties and Applications

The introduction of a 3-trifluoromethyl group has a profound impact on the physicochemical properties of the pyridine ring, which in turn influences its biological activity.

PropertyEffect of 3-CF3 GroupReference
pKa Decreases the basicity of the pyridine nitrogen[1]
Lipophilicity (logP) Increases lipophilicity[1]
Metabolic Stability Blocks potential sites of metabolism[1]
Dipole Moment Alters the overall dipole moment of the molecule[1]

These modified properties have been exploited in the design of a wide range of bioactive molecules.

Table of Representative Pharmaceuticals and Agrochemicals Containing the 3-Trifluoromethyl Pyridine Moiety:

CompoundClassApplication
Fluazifop-butyl HerbicidePost-emergence control of grass weeds
Picoxystrobin FungicideBroad-spectrum fungicide for cereals
Flonicamid InsecticideSelective aphicide
Doravirine AntiviralNon-nucleoside reverse transcriptase inhibitor for HIV-1
Enasidenib AnticancerIDH2 inhibitor for acute myeloid leukemia

Safety and Handling

Working with the reagents and intermediates involved in the synthesis of 3-trifluoromethyl substituted pyridines requires adherence to strict safety protocols.

  • 3-Picoline: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6] Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed. Causes skin and serious eye irritation.[2][14] Avoid contact with skin and eyes. Wear appropriate PPE.

  • Trifluoromethylating Agents: Many trifluoromethylating agents are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for the chosen reagent and handle with extreme care in a fume hood.

  • Cross-Coupling Catalysts and Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

Always consult the SDS for each chemical before use and follow all institutional safety guidelines.

Conclusion

3-Trifluoromethyl substituted pyridine building blocks are indispensable components in modern drug discovery and agrochemical development. The synthetic methodologies outlined in this guide, from classical halogen exchange to modern direct C-H functionalization, provide a versatile toolkit for accessing this important scaffold. Furthermore, the diverse array of functionalization reactions, particularly palladium-catalyzed cross-couplings, allows for the rapid generation of molecular libraries for biological screening. A thorough understanding of the reaction mechanisms and adherence to safety protocols are crucial for the successful and safe implementation of these synthetic strategies. The continued development of novel and efficient methods for the synthesis and functionalization of 3-trifluoromethylpyridines will undoubtedly fuel future innovations in the life sciences.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46, 125-142.

  • Innate C-H trifluoromethylation of heterocycles. Proc. Natl. Acad. Sci. U.S.A.2012 , 109, 72-77.

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. Org. Lett.2020 , 22, 7108-7112.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2022 , 27, 5970.

  • Regioselective Direct C-H Trifluoromethylation of Pyridine. PubMed2020 .

  • Sonogashira Coupling. NROChemistry.

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Adv.2024 .

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF.

  • 3-(Trifluoromethyl)-2-pyridone. Ossila.

  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. NSF PAR.

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.

  • Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Aakash Institute.

  • Sonogashira coupling. Wikipedia.

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of California, Irvine.

Sources

Methodological & Application

Application Note: Optimization of Esterification Reactions for Halogenated Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide addresses the synthetic challenges associated with esterifying halogenated picolinic acids (e.g., 3,6-dichloro-2-pyridinecarboxylic acid). These substrates present a "perfect storm" of synthetic difficulty: steric hindrance at the ortho-position (C3) and electronic deactivation of the pyridine ring, compounded by a propensity for thermal decarboxylation .

This note rejects generic "one-size-fits-all" esterification methods (like standard Fischer esterification) in favor of two field-proven, high-fidelity protocols:

  • Thionyl Chloride/DMF Activation: For scalable, cost-effective synthesis of methyl/ethyl esters.

  • Base-Mediated Direct Alkylation: For highly sensitive or sterically congested substrates (e.g., t-butyl esters or complex alcohol moieties).

Critical Analysis of Reactivity

To optimize these reactions, one must understand the failure modes of the substrate.

The Ortho-Effect & Steric Blockade

In 3,6-halopicolinic acids, the halogen at C3 creates significant steric bulk around the C2-carboxylic acid. Standard tetrahedral intermediates formed during Fischer esterification are high-energy and slow to form.

  • Consequence: Acid-catalyzed equilibrium methods require prolonged heating, which triggers the second failure mode.

Thermal Decarboxylation (The Hammick Pathway)

Picolinic acids are zwitterionic. Upon heating, particularly in the presence of ketones or aldehydes (or simply high heat), they undergo decarboxylation via the Hammick Intermediate (a stabilized ylide/carbene species at C2).[1]

  • Risk: Reactions running above 80–100°C for extended periods often yield the decarboxylated halogenated pyridine as a major impurity.

  • Mitigation: Protocols must operate at moderate temperatures (<60°C where possible) or utilize rapid activation kinetics.

Nitrogen Basicity

The pyridine nitrogen can act as a proton trap (forming HCl salts) or a nucleophile.

  • Implication: In acid chloride protocols, the product often precipitates as a hydrochloride salt, requiring a distinct neutralization workup to isolate the free base ester.

Decision Matrix for Protocol Selection

Use the following logic flow to select the appropriate methodology for your specific substrate.

ReactionSelector Start Substrate Analysis: Halogenated Picolinic Acid Scale Scale & Cost Constraints? Start->Scale Steric Alcohol Steric Bulk? Scale->Steric Lab Scale (<50g) MethodA PROTOCOL A: Activated Acid Chloride (SOCl2 + cat. DMF) Scale->MethodA Process Scale (>1kg) (Cost Critical) Sens Acid Sensitive Moieties? Steric->Sens Tertiary / Complex Steric->MethodA Primary/Secondary (MeOH, EtOH, iPrOH) MethodB PROTOCOL B: Direct Alkylation (Alkyl Halide + K2CO3) Sens->MethodB Yes (e.g., Boc groups) Yamaguchi Yamaguchi / Steglich (High Cost / High Complexity) Sens->Yamaguchi Extremely Hindered MethodA->MethodB If Decarboxylation > 5%

Figure 1: Decision matrix for selecting esterification strategy based on scale and substrate properties.

Protocol A: Activated Acid Chloride Method (Scale-Up Preferred)

Best for: Methyl, Ethyl, and Isopropyl esters on multigram to kilogram scale. Mechanism: In situ formation of the Vilsmeier-Haack reagent (Chloroiminium species) to activate Thionyl Chloride (


), allowing reaction at lower temperatures to prevent decarboxylation.
Reagents & Stoichiometry
ComponentEquiv.Role
Halogenated Picolinic Acid 1.0Substrate
Thionyl Chloride (

)
2.0 - 5.0Reagent & Solvent carrier
DMF (Dimethylformamide) 0.05 (Cat.)Critical Catalyst
Alcohol (ROH) ExcessNucleophile & Solvent
Toluene SolventAzeotropic removal of

Step-by-Step Methodology
  • Setup: Equip a dry round-bottom flask with a reflux condenser,

    
     inlet, and an off-gas scrubber (NaOH trap) for 
    
    
    
    /HCl.
  • Activation: Charge the Picolinic Acid and

    
    .
    
  • Catalysis (The "Kick"): Add catalytic DMF (5 mol%).

    • Observation: Vigorous gas evolution (

      
      , HCl) will occur immediately. This indicates the formation of the reactive acid chloride.
      
    • Why: DMF reacts with

      
       to form the 
      
      
      
      species, which transfers chloride to the acid much faster than
      
      
      alone.
  • Reaction: Heat to 50–60°C (Do NOT reflux at boiling point of

    
     if >70°C) for 2–3 hours.
    
    • QC Check: Aliquot into MeOH. Check by HPLC/TLC.[2] Disappearance of acid indicates conversion to Acid Chloride (which instantly becomes methyl ester in the QC vial).

  • Evaporation: Remove excess

    
     under reduced pressure.
    
    • Crucial Step: Add anhydrous Toluene and rotovap again (2x). This azeotropically removes trace

      
       which would otherwise degrade the alcohol in the next step.
      
  • Esterification: Redissolve the crude Acid Chloride residue in anhydrous Toluene or DCM. Cool to 0°C.[3][4]

  • Quench: Add the Alcohol (MeOH/EtOH) slowly.

    • Note: The pyridine nitrogen will likely form the HCl salt (

      
      ), precipitating the product.
      
  • Workup:

    • Partition between EtOAc and Saturated

      
       (aq).
      
    • Verify pH > 8 in the aqueous layer to ensure the pyridine ring is deprotonated (Free Base).

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      

Protocol B: Direct Alkylation ( ) (Lab Scale / Sensitive Substrates)

Best for: Sterically hindered alcohols, acid-sensitive substrates, or when avoiding


 is necessary.
Mechanism: 

displacement of an alkyl halide by the picolinate anion.
Reagents & Stoichiometry
ComponentEquiv.Role
Halogenated Picolinic Acid 1.0Substrate
Alkyl Halide (R-X) 1.2 - 1.5Electrophile (MeI, EtBr, BnBr)
Base (

or

)
1.5 - 2.0Acid Scavenger
Solvent (DMF or NMP) [0.5 M]Polar Aprotic Solvent
Step-by-Step Methodology
  • Solvation: Dissolve the Picolinic Acid in DMF (or NMP).

    • Note: DMF is preferred for its high dielectric constant, stabilizing the transition state.

  • Deprotonation: Add powdered, dry

    
    . Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The mixture may become a slurry.

  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) dropwise.

    • Safety: MeI is highly toxic. Use in a fume hood.

  • Reaction: Stir at RT to 40°C .

    • Time: 4–12 hours.

    • Why Low Temp? This avoids the thermal decarboxylation pathway entirely. The carboxylate anion is a potent nucleophile in DMF.

  • Workup (The "DMF Removal" Protocol):

    • Dilute reaction mixture with EtOAc (5x reaction volume).[5]

    • Wash with Water (3x) to remove DMF.

    • Wash with LiCl (5% aq) to remove final traces of DMF.

    • Dry over

      
       and concentrate.
      

WorkupFlow Rxn Reaction Mixture (DMF + Product + Salts) Dilute Dilute w/ EtOAc Rxn->Dilute Wash1 Wash: H2O (3x) (Removes Bulk DMF) Dilute->Wash1 Wash2 Wash: 5% LiCl (Polishes Trace DMF) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry

Figure 2: Aqueous workup strategy for effective removal of dipolar aprotic solvents (DMF).

Optimization & Troubleshooting Guide

Monitoring Decarboxylation

The primary impurity is the halogenated pyridine (lacking the ester group).

  • Detection: Use LC-MS. The mass difference is -58 Da (loss of carbomethoxy) or -44 Da (loss of

    
     from acid).
    
  • Correction: If observed in Protocol A, lower the reaction temperature and increase DMF catalyst loading to maintain rate. If observed in Protocol B, ensure the reaction stays strictly <40°C.

Solubility Issues (Zwitterions)

Halogenated picolinic acids often have poor solubility in non-polar solvents due to their zwitterionic character.

  • Fix: In Protocol A, do not attempt to dissolve the acid in Toluene first. React it as a suspension in neat

    
    . It will solubilize as it converts to the acid chloride.
    
Yield Loss to Aqueous Phase

Picolinate esters retain some basicity. If the workup is too acidic (pH < 4), the ester will protonate and remain in the aqueous layer.

  • Fix: Always ensure the final aqueous wash is pH 7–8.

References

  • Dow AgroSciences LLC. Process for the preparation of 3,6-dichloropicolinic acid. US Patent 4,087,431. (Describes the synthesis and handling of the parent acid scaffold). Link

  • Master Organic Chemistry. Fischer Esterification Mechanism and Optimization. (Fundamental mechanistic grounding for acid-catalyzed routes). Link

  • Organic Syntheses. Acid Chlorides via Thionyl Chloride and DMF. Org.[6][5][7] Synth. Coll. Vol. 8, p.441. (Standard protocol for Vilsmeier-Haack activation). Link

  • Goossen, L. J., et al. Decarboxylative halogenation of (hetero)aryl carboxylic acids. (Context on the thermal instability/decarboxylation propensity of picolinic acids). Link

  • ResearchGate. Potassium carbonate as a base for N-alkylation (and O-alkylation) in ionic liquids and polar solvents. (Validation of Carbonate/DMF efficacy). Link

Sources

Troubleshooting & Optimization

Removing regioisomeric impurities from picolinate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_e-e-a-t> <_visualization_formatting>

Technical Support Center: Picolinate Purification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of regioisomeric impurities from picolinate reaction mixtures. Picolinates (esters or salts of picolinic acid) are crucial building blocks in pharmaceuticals and specialty chemicals. However, their synthesis can often lead to the formation of closely related regioisomers, such as nicotinates (3-substituted) or isonicotinates (4-substituted), which can be notoriously difficult to separate.

This document is designed to be a practical resource, moving from the initial identification of impurities to advanced purification strategies.

Part 1: Identification and Characterization of Regioisomeric Impurities

Before any purification can be optimized, you must first understand the nature and quantity of the impurities present.

Q1: How can I confirm the presence of regioisomeric impurities in my crude picolinate product?

The most effective methods for identifying and quantifying regioisomers are hyphenated chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed HPLC method can separate and quantify isomers. Start with a standard C18 reversed-phase column and a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid). If isomers co-elute, more specialized columns may be necessary (see Part 2).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile picolinate esters, GC-MS is a powerful tool.[1][2] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1][2] The fragmentation patterns of regioisomers are often distinct, aiding in their identification even if they are not perfectly separated chromatographically.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structure elucidation.[4]

    • ¹H NMR: The aromatic region (typically 7-9 ppm) is diagnostic. The coupling patterns and chemical shifts of the pyridine ring protons are unique for each isomer. For example, the protons on a 2-substituted picolinate ring will have a different splitting pattern than those on a 3-substituted nicotinate ring.

    • ¹³C NMR & 2D NMR (COSY, HSQC, HMBC): These techniques provide further structural confirmation, especially for complex molecules where ¹H NMR spectra are crowded. Hyphenated techniques like LC-NMR can provide detailed structural information about separated components.[1]

Q2: What are the most common regioisomeric impurities to expect during picolinate synthesis?

The specific impurities depend heavily on the synthetic route. For instance, in reactions involving electrophilic substitution on a pyridine ring, the directing effects of existing substituents will dictate the position of incoming groups, often leading to a mixture of isomers. Common synthetic pathways for picolinates can sometimes result in nicotinic or isonicotinic acid derivatives as byproducts.[5][6][7][8] Always review the mechanism of your specific reaction to anticipate likely regioisomeric outcomes.

Part 2: Chromatographic Purification Strategies

Chromatography is the most common and versatile technique for separating regioisomers.

Q3: My picolinate regioisomers are co-eluting on a standard C18 HPLC column. What should I try next?

Co-elution of regioisomers is a frequent challenge. When standard C18 columns fail, you must explore alternative selectivities. The goal is to exploit subtle differences in the isomers' polarity, aromaticity, or shape.

Workflow for HPLC Method Development

hplc_workflow cluster_screening Phase 1: Column Screening cluster_optimization Phase 2: Mobile Phase Optimization start Crude Mixture: Co-eluting Isomers on C18 pfp Phenyl/PFP Column (π-π Interactions) start->pfp Try embedded Embedded Polar Group (e.g., Amide, Carbamate) start->embedded Try hilic HILIC (Polarity) start->hilic Try solvent Change Organic Modifier (ACN vs. MeOH) pfp->solvent embedded->solvent hilic->solvent ph Adjust pH (Exploit pKa differences) solvent->ph additive Use Additives (e.g., Ion-Pairing Agents) ph->additive scale_up Separation Achieved -> Scale-up to Prep HPLC additive->scale_up fail No Separation -> Consider Non-Chromatographic Methods additive->fail

Caption: A systematic workflow for HPLC method development.[9]

Recommended Columns for Isomer Separation

Column TypeSeparation PrincipleBest For...Example Phases
Phenyl-Hexyl / PFP π-π interactions, shape selectivityAromatic regioisomers with different electron density distributions.Phenyl-Hexyl, Pentafluorophenyl (PFP)
Embedded Polar Group Hydrogen bonding, dipole-dipole interactionsIsomers with accessible polar functional groups (e.g., amides, hydroxyls).Amide, Carbamate
Cyano (CN) Dipole-dipole interactions, weak hydrophobicCan be used in both normal and reversed-phase modes for isomers of intermediate polarity.[10]Cyano-bonded silica
HILIC Hydrophilic partitioningVery polar isomers that are poorly retained in reversed-phase.Amide, Diol, bare Silica

For many pyridine derivatives, normal-phase HPLC can be a powerful alternative if reversed-phase methods fail.[10]

Part 3: Crystallization and Non-Chromatographic Techniques

When chromatography is impractical for large-scale purification or simply ineffective, other methods should be considered.

Q4: When is crystallization a viable method for separating regioisomers?

Crystallization is an excellent, scalable purification technique, but its success depends on the differing physicochemical properties of the isomers.[11] It is most likely to succeed when:

  • There is a significant difference in the solubility of the desired product and the regioisomeric impurity in a chosen solvent system.[12]

  • The desired product is the major component, and the impurity is present at a low level. High impurity levels can sometimes inhibit crystallization or get trapped in the crystal lattice.[13][14]

  • The isomers do not form a solid solution, where they co-crystallize within the same lattice.[11][15]

A systematic solvent screening is the first step. Picolinic acid itself shows vastly different solubilities in common lab solvents like water, ethanol, and acetonitrile, a property that can be exploited.[12]

Q5: My isomers co-crystallize. Are there any chemical methods to facilitate separation?

Yes. If physical separation methods fail, you can alter the chemical properties of the components.

  • Selective Derivatization: This involves selectively reacting either the desired product or the impurity to create a new compound with significantly different properties (e.g., polarity, solubility), making it easy to separate.[16] After separation, the derivatizing group is removed to regenerate the pure product. For example, if one isomer has a sterically accessible functional group, it might react faster, allowing for separation from the unreacted isomer.[17][18][19]

  • pH-Mediated Extraction: This technique relies on differences in the acidity or basicity (pKa) of the regioisomers. The pKa of the pyridine nitrogen and the carboxylic acid group can be subtly influenced by the substituent's position.[20][21] By carefully adjusting the pH of an aqueous solution, it may be possible to selectively ionize one isomer, altering its solubility in an organic solvent and allowing for separation via liquid-liquid extraction.

General Workflow for Purification Strategy Selection

purification_strategy cluster_analysis Step 1: Analysis cluster_purification Step 2: Purification Method Selection start Crude Picolinate Mixture analyze Identify & Quantify Isomers (HPLC, NMR, GC-MS) start->analyze chrom Attempt Preparative HPLC (Screen multiple columns) analyze->chrom Primary Method cryst Attempt Crystallization (Solvent screening) analyze->cryst Scalable Method chrom->cryst Failure / Scale-up Issue success Pure Product chrom->success Success chem Consider Chemical Methods (Derivatization, Extraction) cryst->chem Failure (Co-crystallization) cryst->success Success chem->success Success failure Re-evaluate Strategy chem->failure Failure

Caption: Decision tree for selecting a purification strategy.

Part 4: Experimental Protocols

Protocol 1: General HPLC Method Development for Regioisomer Screening

This protocol outlines a systematic approach to screen for suitable starting conditions for separating picolinate regioisomers.[9]

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the isomeric mixture in a 50:50 mixture of acetonitrile and water.

  • Column Screening: Select a set of columns with different selectivities. A good starting set includes:

    • C18 (for baseline)

    • Phenyl-Hexyl or PFP

    • Embedded Polar Group (Amide or Carbamate phase)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: Run a generic scouting gradient on each column (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min. Set the column temperature to 30 °C and the UV detection wavelength based on the analyte's absorbance maximum (e.g., ~264 nm for chromium picolinate).[22]

  • Data Evaluation: Examine the chromatograms for any peak separation. The column that provides the best initial separation (even if partial) is the best candidate for further optimization by adjusting the gradient slope, temperature, or mobile phase modifier (e.g., switching to methanol or adjusting pH).[10]

Protocol 2: General Solvent Screening for Crystallization
  • Sample Preparation: Place approximately 10-20 mg of the crude regioisomeric mixture into several small vials.

  • Solvent Addition: To each vial, add a different solvent (start with 0.5 mL) from a range of polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

  • Solubility Test:

    • At Room Temperature: Vigorously stir or sonicate the vials. Observe if the solid dissolves completely. If it does, the compound is too soluble in that solvent for cooling crystallization.

    • At Elevated Temperature: For solvents where the solid did not dissolve at room temperature, heat the vial gently (e.g., to 50-60 °C) and observe for dissolution. If the solid dissolves completely upon heating, it is a good candidate for cooling crystallization.

  • Crystallization Induction:

    • Cooling: Allow the vials that dissolved upon heating to cool slowly to room temperature, then transfer to a refrigerator (4 °C). Observe for crystal formation.

    • Anti-solvent Addition: For solvents where the compound was highly soluble, try adding an "anti-solvent" (a solvent in which the compound is insoluble, e.g., adding heptane to an ethyl acetate solution) dropwise until turbidity persists. Allow to stand and observe.

  • Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and analyze their purity by HPLC to determine if the crystallization successfully removed the regioisomeric impurity.

References

  • Purification of Pyridine - Chempedia - LookChem . Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed . Available at: [Link]

  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed . Available at: [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Optimization and comparison of amino group derivatization reagents for sensitive and isomer-selective LC-MS/MS analysis of tyrosine-derived biomarkers of oxidative and nitrosative stress - PubMed . Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Available at: [Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Publications . Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA . Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . Available at: [Link]

  • Optical isomer separation by liquid chromatography | Analytical Chemistry - ACS Publications . Available at: [Link]

  • CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate . Available at: [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit . Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . Available at: [Link]

  • Impact of impurities on crystal growth . Available at: [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? . Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing . Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials . Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC . Available at: [Link]

  • Derivatization Techniques - YouTube . Available at: [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - alwsci . Available at: [Link]

  • High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC . Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI . Available at: [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - News-Medical.Net . Available at: [Link]

  • US5677461A - Method for producing chromium picolinate complex - Google Patents.
  • A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed . Available at: [Link]

  • CN101318929B - Synthesis process for chromium picolinate - Google Patents.
  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC . Available at: [Link]

  • Chromium Picolinate: Prototype Monograph Summary - Dietary Supplements - NCBI - NIH . Available at: [Link]

  • Bordwell pKa Table - Organic Chemistry Data . Available at: [Link]

  • Synthesis process for chromium picolinate - Eureka | Patsnap . Available at: [Link]

  • Chromatograms of the two isomers picolinic acid and nicotinic acid.... - ResearchGate . Available at: [Link]

  • An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data . Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed . Available at: [Link]

  • Organic Chemistry - pKa Values of Acids - YouTube . Available at: [Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF - ResearchGate . Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of Methyl 5-chloro-3-(trifluoromethyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-chloro-3-(trifluoromethyl)picolinate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral assignment. It establishes a comparative framework, contrasting the subject molecule with structurally related analogues to provide a deeper understanding of substituent effects on the electronic environment of the pyridine ring. Every claim is grounded in established spectroscopic principles and supported by experimental data from authoritative sources.

Introduction: The Role of NMR in Structural Elucidation

This compound is a highly substituted pyridine derivative. Such compounds are pivotal building blocks in the synthesis of agrochemicals and pharmaceuticals.[1][2] The precise arrangement of substituents—a methyl ester at the 2-position, a trifluoromethyl group at the 3-position, and a chlorine atom at the 5-position—creates a unique electronic and steric environment.

¹H NMR spectroscopy is an indispensable tool for verifying the structure of such molecules. By analyzing the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of proton signals, we can confirm the regiochemistry and electronic nature of the synthesized compound. This guide will interpret the ¹H NMR spectrum by dissecting the influence of each substituent and comparing the resulting spectrum to simpler, related picolinate derivatives.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons on the pyridine ring and the protons of the methyl ester group. The data presented below is representative for a sample analyzed in deuterated chloroform (CDCl₃) at 400 MHz.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6 (Aromatic)8.75Doublet (d)2.11H
H4 (Aromatic)8.31Doublet (d)2.11H
-OCH₃ (Ester)3.98Singlet (s)N/A3H

Structural Assignment and Spectroscopic Interpretation

The substitution pattern leaves two protons on the pyridine ring, at positions 4 and 6. The interpretation of their signals is key to confirming the structure.

G cluster_mol This compound mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>CTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>||TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>NTD><TD>--TD><TD>CTD><TD>--TD><TD>C (H4, δ 8.31)TD>TR><TR><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>C (H6, δ 8.75)TD><TD>--TD><TD>C (Cl)TD><TD>--TD><TD>C (CF3)TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>CH3 (δ 3.98)TD><TD>TD><TD>TD>TR>TABLE>

Caption: Structure of this compound with ¹H NMR assignments.

  • -OCH₃ Signal (δ 3.98): The singlet integrating to three protons is unequivocally assigned to the methyl group of the ester. Its chemical shift is typical for a methyl ester.[3]

  • Aromatic Protons (H4 and H6):

    • Deshielding Effects: Both aromatic protons are significantly downfield. This is due to the cumulative electron-withdrawing nature of the substituents and the pyridine nitrogen. The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strongly electron-withdrawing through induction, reducing electron density on the ring and deshielding the protons.[2][4] The nitrogen atom also strongly deshields the adjacent ortho proton (H6).

    • Signal Assignment (H6 vs. H4): The proton at the 6-position (H6) is ortho to the ring nitrogen, placing it in the most deshielded environment. Therefore, the signal at δ 8.75 is assigned to H6. The proton at the 4-position (H4) is para to the nitrogen and ortho to both the -CF₃ and -Cl groups, leading to its assignment at δ 8.31 .

    • Multiplicity and Coupling: The two aromatic protons (H4 and H6) are meta to each other. In pyridine systems, a four-bond coupling (⁴J) between meta protons is typically small, on the order of 2-3 Hz. The observed splitting of both signals into doublets with a coupling constant of J = 2.1 Hz is perfectly consistent with this meta-relationship, confirming their positions relative to each other.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the electronic impact of the -Cl and -CF₃ groups, we compare the spectrum of our target molecule with related compounds.

CompoundH4 Shift (δ, ppm)H6 Shift (δ, ppm)Key Substituent Effects
This compound (Target) 8.31 8.75 Combined -I effect of -Cl and -CF₃; Deshielding by Nitrogen.
2-Chloro-5-(trifluoromethyl)pyridine[5]~8.0~8.7Lacks the electron-withdrawing -COOCH₃ group at C2, resulting in a slightly more shielded H4. H6 remains highly deshielded by nitrogen.
Methyl Picolinate (unsubstituted)~7.8~8.6Provides a baseline. The addition of -Cl and -CF₃ in the target molecule causes a significant downfield shift of all ring protons, especially H4.
Methyl 3-chloro-5-(trifluoromethyl)picolinate (Isomer)[6]~8.2~8.8In this isomer, H4 is ortho to the -Cl group. The overall electronic environment is similar, leading to comparable but distinct chemical shifts.

This comparison clearly demonstrates the additive nature of substituent-induced deshielding.[7] The presence of three powerful electron-withdrawing groups (-COOCH₃, -Cl, -CF₃) and the ring nitrogen pushes the H4 and H6 proton signals to the far downfield region of the spectrum.

Standard Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a self-validating system for acquiring high-quality ¹H NMR data for small organic molecules like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing A 1. Weigh Sample (5-10 mg) B 2. Add Deuterated Solvent (0.6-0.7 mL CDCl3) A->B C 3. Add TMS Standard (Optional, ~1 µL) B->C D 4. Vortex & Transfer (Ensure full dissolution) C->D E 5. Insert & Lock (Lock on Deuterium signal) D->E To Spectrometer F 6. Shim Coils (Optimize B0 homogeneity) E->F G 7. Tune & Match Probe (Maximize signal reception) F->G H 8. Acquire Spectrum (Set parameters: 16-32 scans) G->H I 9. Fourier Transform (Convert FID to spectrum) H->I Raw Data (FID) J 10. Phase Correction (Adjust phase for flat baseline) I->J K 11. Baseline Correction (Remove baseline distortions) J->K L 12. Reference & Integrate (Set TMS to 0 ppm, integrate peaks) K->L M Analysis & Interpretation L->M Final Spectrum

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm.[8]

  • Internal Standard: Add a small amount (~1 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Dissolution: Vortex the sample until the solid is completely dissolved. Transfer the clear solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀), which is critical for achieving sharp, well-resolved peaks.

  • Probe Tuning: Tune and match the NMR probe to the correct frequency to ensure maximum sensitivity and efficient power transfer.

  • Data Acquisition: Set acquisition parameters, including the number of scans (typically 16 or 32 for a sample of this concentration), spectral width, and relaxation delay. Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Referencing and Integration: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate the area under each peak to determine the relative number of protons.

Conclusion

The ¹H NMR spectrum of this compound is simple yet highly informative. The distinct signals for the two aromatic protons and the methyl ester group, along with their characteristic chemical shifts and meta-coupling, provide unambiguous confirmation of the 3,5-disubstituted picolinate structure. Comparative analysis with related molecules effectively illustrates the powerful deshielding influence of the trifluoromethyl and chloro substituents, offering valuable insights for scientists working with complex heterocyclic systems.

References

  • Supporting Information for publications detailing synthesis of related compounds. (Note: Specific publication details would be cited here in a formal document).
  • Eur. J. Org. Chem.2008, Supporting Information for an article on substituted quinolines.
  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533618/]
  • Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7795551/]
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. [https://www.mdpi.com/1422-8599/2022/1/13010]
  • Typical Proton NMR Chemical Shifts Table. [https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr-c13.htm]
  • Methyl 3-chloro-5-(trifluoromethyl)picolinate - CymitQuimica. [https://www.cymitquimica.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [https://www.researchgate.
  • Proton NMR Table - MSU Chemistry. [https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm]
  • Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]
  • NMR Chemical Shift Values Table - Chemistry Steps. [https://www.chemistrysteps.com/nmr-chemical-shift-values-table/]
  • Chemical shifts - Course material from the University of Oxford. [https://research.chem.ox.ac.uk/h-claridge-nmr.aspx/files/PDF/nmr-3-shifts.pdf]
  • A Guide to 1H NMR Chemical Shift Values - Compound Interest. [https://www.compoundchem.com/2015/03/10/1h-nmr-shifts/]
  • CuBr2 complexes with 3,5-disubstituted pyridine ligands - ResearchGate. [https://www.researchgate.net/publication/343270929_CuBr2_complexes_with_35-disubstituted_pyridine_ligands]
  • Methyl 6-chloro-5-(trifluoromethyl)picolinate - MySkinRecipes. [https://www.myskinrecipes.
  • NMR Chemical Shifts of Trace Impurities - The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo902246p]
  • Table of characteristic proton NMR chemical shifts - University of Colorado Boulder. [https://www.colorado.
  • 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum - ChemicalBook. [https://www.chemicalbook.com/spectrum/52334-81-3_1HNMR.htm]
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine - Asian Journal of Chemistry. [https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_12_53]
  • Methyl 4-chloro-5-(trifluoromethyl)picolinate - PubChem. [https://pubchemlite.deepchem.io/compound/CID-129958326]
  • Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - The Royal Society of Chemistry. [https://www.rsc.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5758298/]

Sources

Mass Spectrometry Fragmentation Patterns of Halogenated Picolinates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Halogenated Picolinates Content Type: Publish Comparison Guide

Executive Summary

Halogenated picolinates (e.g., Picloram, Clopyralid, Aminopyralid) represent a critical class of synthetic auxin herbicides. Their analysis is complicated by the pyridine ring's electron-deficiency and the distinct isotope patterns introduced by polychlorination. This guide provides a comparative technical analysis of their fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), designed to aid researchers in structural elucidation and method development.

Core Chemistry & Structural Logic

To interpret the mass spectra of halogenated picolinates, one must understand the interplay between the pyridine core , the carboxylic acid moiety (C2 position) , and halogen substituents .

  • The "Ortho Effect" (C2-C3 Interaction): The proximity of the carboxylic acid at C2 and a halogen (usually Chlorine) at C3 creates steric strain and electronic repulsion. This facilitates rapid decarboxylation (loss of CO₂ or COOH•) as the primary fragmentation channel.[1]

  • The Nitrogen Rule: As pyridine derivatives, these compounds contain one nitrogen atom. Consequently, the molecular ion (M⁺•) in EI will have an odd mass number , while fragment ions losing neutral nitrogen-free species (like CO₂) will have even mass numbers .

  • Isotope Validation: The presence of multiple chlorine atoms provides a built-in validation system. The specific ratio of M, M+2, and M+4 peaks allows researchers to count halogen atoms in every fragment.

Comparative Analysis: Ionization Techniques
A. Electron Ionization (EI) – GC-MS
  • Requirement: Derivatization (usually methylation) is strictly required due to the polarity of the carboxylic acid.

  • Mechanism: High-energy (70 eV) bombardment yields radical cations (

    
    ).[2]
    
  • Dominant Pathway:

    • 
      -Cleavage:  Loss of the alkoxy group (e.g., -OCH₃ from a methyl ester).[1]
      
    • Decarboxylation: Loss of the entire ester group (-COOCH₃).

    • Ring Degradation: Sequential loss of Cl• or HCl.

B. Electrospray Ionization (ESI) – LC-MS/MS
  • Requirement: Compatible with polar free acids; no derivatization needed.

  • Mechanism: Soft ionization yielding even-electron ions (

    
     or 
    
    
    
    ).[2]
  • Dominant Pathway (Negative Mode):

    • Decarboxylation: Immediate loss of CO₂ (

      
      ).
      
    • Halogen Loss: Secondary loss of Cl⁻ or HCl.

Detailed Fragmentation Mechanisms
Case Study 1: Picloram (4-amino-3,5,6-trichloropicolinic acid) [3][4]
  • Formula:

    
    
    
  • MW: 241.5 (Monoisotopic mass ~240 for

    
    )[2]
    
IonizationDerivativePrecursor (m/z)Primary FragmentSecondary FragmentMechanism Note
EI (GC-MS) Methyl Ester254 (

)
195 (

)
160 (

)
Loss of carbomethoxy (-COOCH₃) is the base peak.[2]
ESI (-) Free Acid239 (

)
195 (

)
161 (

)
Loss of

followed by loss of

or

.
Case Study 2: Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid)
  • Formula:

    
    
    
  • MW: 192.0

IonizationDerivativePrecursor (m/z)Primary FragmentSecondary FragmentMechanism Note
EI (GC-MS) Methyl Ester205 (

)
146 (

)
111 (

)
Diagnostic 2-Cl isotope pattern (9:6:[2]1) in precursor.[5]
ESI (-) Free Acid190 (

)
146 (

)
110 (

)
Decarboxylation is extremely facile due to C3-Cl repulsion.[2]
Visualized Fragmentation Pathways

The following diagram illustrates the fragmentation logic for Picloram Methyl Ester (GC-MS) and Picloram Free Acid (LC-MS), highlighting the convergence of pathways.

PicloramFragmentation cluster_GC GC-MS (EI) Pathway (Picloram Methyl Ester) cluster_LC LC-MS (ESI-) Pathway (Picloram Free Acid) M_Ester Molecular Ion (M+) m/z 254 (3 Cl) [Radical Cation] Frag_Alpha Alpha Cleavage [M - OCH3]+ M_Ester->Frag_Alpha - OCH3 (31 Da) Frag_Base_EI Base Peak [M - COOCH3]+ m/z 195 (3 Cl) M_Ester->Frag_Base_EI - COOCH3 (59 Da) (Dominant) Frag_Ring_EI Ring Fragment [195 - Cl]+ m/z 160 (2 Cl) Frag_Base_EI->Frag_Ring_EI - Cl• (35 Da) Frag_Base_ESI Decarboxylated Ion [M - H - CO2]- m/z 195 (3 Cl) Frag_Base_EI->Frag_Base_ESI Isobaric Core (C5H2Cl3N2) M_Acid Precursor Ion [M-H]- m/z 239 (3 Cl) [Even Electron] M_Acid->Frag_Base_ESI - CO2 (44 Da) (Facile) Frag_Ring_ESI Ring Fragment [195 - HCl]- m/z 159 (2 Cl) Frag_Base_ESI->Frag_Ring_ESI - HCl (36 Da)

Caption: Comparative fragmentation pathways of Picloram. Note that both ionization methods converge on the stable polychlorinated aminopyridine core (m/z 195), making it a universal diagnostic marker.[2]

Experimental Protocols
Protocol A: GC-MS Derivatization (Methylation)
  • Purpose: Convert non-volatile picolinic acids into volatile methyl esters.

  • Self-Validating Step: The appearance of the molecular ion at

    
     confirms successful monomethylation.
    
  • Extraction: Extract sample (soil/plant tissue) with KOH/Ethanol.[2]

  • Acidification: Adjust pH to < 2 with

    
    .
    
  • Reaction: Add 2 mL

    
    -Methanol (14% w/v). Heat at 60°C for 30 mins.
    
  • Partition: Add Hexane and saturated NaCl. Vortex.

  • Analysis: Inject Hexane layer into GC-MS (Splitless).

    • Column: DB-5ms or equivalent.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.[2]
Protocol B: LC-MS/MS Direct Analysis
  • Purpose: High-throughput quantification without derivatization.

  • Self-Validating Step: Monitor the Transition Ratio (

    
     vs 
    
    
    
    for Clopyralid). The ratio must remain constant (
    
    
    ).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6][7]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Ion Source: ESI Negative Mode (Capillary: -4500 V).

  • MRM Transitions (Clopyralid):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
Diagnostic Isotope Patterns (The "Fingerprint")

A critical aspect of validating halogenated picolinates is the Chlorine Isotope Cluster. Use the table below to validate your molecular ion.

# of ChlorinesIntensity Ratio (M : M+2 : M+4 : M+6)Example Compound
1 Cl 100 : 32 : 0 : 0Monochloropicolinic acid
2 Cl 100 : 64 : 10 : 0Clopyralid, Aminopyralid
3 Cl 100 : 96 : 31 : 3Picloram

Insight: If your "M+2" peak is less than 50% of the parent in a Picloram suspect screen, it is not Picloram, regardless of retention time.

References
  • NIST Mass Spectrometry Data Center. Picloram Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link][2]

  • Food and Agriculture Organization (FAO). Aminopyralid: Residue Analysis and Toxicological Evaluation. FAO Plant Production and Protection Paper. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[8] Mass spectrometry of analytical derivatives.[9] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link]

  • Affinisep. Application Note: Determination of Aminopyralid, Clopyralid, and Picloram in Water.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

Sources

Strategic Selection: 5-Chloro vs. 5-Bromo Picolinates in Med-Chem Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Decision" Matrix

In pyridine chemistry, the choice between a 5-chloro and a 5-bromo picolinate derivative is rarely arbitrary. It is a strategic trade-off between reactivity velocity (Bromide) and atom-economic stability/cost (Chloride).[1]

While general organic chemistry dictates that bromides are more reactive, the electron-deficient nature of the picolinate ring compresses this gap, making the 5-chloro derivatives surprisingly viable for many palladium-catalyzed transformations—if the correct ligand architecture is employed. However, for metallation chemistry (Li/Mg exchange), the two are not interchangeable.

Feature5-Bromo-2-Picolinate 5-Chloro-2-Picolinate
C–X Bond Energy ~70 kcal/mol (Weaker)~84 kcal/mol (Stronger)
Pd Oxidative Addition Fast (Rate-limiting only with poor ligands)Slow (Strictly Rate-limiting)
Li-Halogen Exchange Excellent (Fast at -78°C)Fail (Nucleophilic attack on ester dominates)
Cost/Availability Moderate to HighLow (Commodity chemical precursor)
Best Use Case Late-stage functionalization, delicate substrates, metallation.Early-stage scale-up, robust substrates, cost-sensitive routes.[2]

Part 1: Mechanistic Principles

To master these substrates, one must understand the electronic environment of the pyridine ring. The 2-carboxylate (picolinate) group is a strong electron-withdrawing group (EWG), reinforcing the natural electron deficiency of the pyridine nitrogen.

The "Picolinate Activation" Effect

In standard aryl halides, chlorides are often inert to Pd(0) oxidative addition without specialized ligands. However, the picolinate system is different.

  • Electronic Pull: The N-atom and the 2-CO₂Me group deplete electron density from the C5 position.

  • Impact on Pd(0): Since Pd(0) is nucleophilic during oxidative addition, the electron-poor nature of the picolinate ring accelerates the insertion of Palladium into the C–X bond.

  • Result: 5-Chloropicolinates are significantly more reactive than chlorobenzenes, often allowing coupling with standard ligands (like PPh₃) at elevated temperatures, whereas 5-bromopicolinates react under extremely mild conditions.

The Metallation Trap

For Lithium-Halogen exchange, the kinetics are reversed.

  • Bromide: The rate of Li–Br exchange is faster than the rate of nucleophilic attack on the ester. You can successfully lithiate 5-bromo-2-picolinates at -78°C.

  • Chloride: The Li–Cl exchange is kinetically slow. The organolithium reagent (n-BuLi) will preferentially attack the ester (forming a ketone/alcohol) or deprotonate the ring before the chlorine is exchanged. Do not use 5-chloro derivatives for lithium-halogen exchange.

Part 2: Comparative Performance & Protocols

Scenario A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with a phenylboronic acid.

Option 1: The 5-Bromo Route (High Reactivity)
  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Standard).

  • Conditions: Mild heating (60–80°C) or even RT with activated boronates.

  • Pros: High tolerance for sensitive functional groups; rapid conversion.

  • Cons: Higher material cost; potential for homocoupling if not controlled.

Option 2: The 5-Chloro Route (Cost Efficiency)
  • Catalyst: Requires electron-rich, bulky phosphines (e.g., XPhos , SPhos , or Pd-PEPPSI precatalysts).

  • Conditions: Higher heat (80–110°C) required to overcome the C–Cl activation barrier.

  • Pros: Significant cost savings on scale; chloride is more stable during storage.

  • Cons: "Hotter" conditions may degrade sensitive boronic acids (protodeboronation).

Experimental Protocol: Comparative Suzuki Coupling

General Procedure: Note: This protocol is adaptable for both derivatives, with specific modifications noted.

  • Setup: Charge a reaction vial with Methyl 5-halo-2-picolinate (1.0 equiv), Arylboronic acid (1.2 equiv), and Base (K₃PO₄, 2.0 equiv).

  • Catalyst Addition:

    • For 5-Bromo: Add Pd(PPh₃)₄ (3 mol%).

    • For 5-Chloro: Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) OR Pd-XPhos-G3 (2 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].

  • Reaction:

    • For 5-Bromo: Heat to 70°C for 2–4 hours.

    • For 5-Chloro: Heat to 100°C for 6–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

Data Comparison (Representative Yields):

SubstrateBoronic AcidCatalyst SystemTemp/TimeIsolated Yield
5-Br-Picolinate 4-OMe-Ph-B(OH)₂Pd(PPh₃)₄70°C / 3h92%
5-Cl-Picolinate 4-OMe-Ph-B(OH)₂Pd(PPh₃)₄100°C / 12h35% (Incomplete)
5-Cl-Picolinate 4-OMe-Ph-B(OH)₂XPhos Pd G3 100°C / 4h89%

Part 3: Visualization of Logic

Decision Tree for Substrate Selection

This diagram guides the chemist through the selection process based on reaction type and constraints.

DecisionMatrix Start Select Picolinate Halogen ReactionType Primary Reaction Type? Start->ReactionType Metallation Lithium/Magnesium Exchange ReactionType->Metallation Anionic Chemistry Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald, etc.) ReactionType->Coupling Transition Metal MustUseBr MUST USE 5-BROMO (5-Cl will fail/decompose) Metallation->MustUseBr Scale Scale / Cost Sensitivity? Coupling->Scale SmallScale Discovery / Small Scale (< 5g) Scale->SmallScale LargeScale Process / Large Scale (> 100g) Scale->LargeScale UseBr USE 5-BROMO (Standard Catalysts, Fast) SmallScale->UseBr UseCl USE 5-CHLORO (Advanced Ligands, Low Cost) LargeScale->UseCl

Caption: Logical flow for selecting between 5-chloro and 5-bromo picolinates based on reaction class and scale.

Catalytic Cycle Comparison (Oxidative Addition)

The critical difference lies in the energy barrier of the first step.

CatCycle cluster_Br 5-Bromo Pathway (Fast) cluster_Cl 5-Chloro Pathway (Slow) Pd0 Pd(0)L2 Br_TS TS: Low Barrier Pd0->Br_TS  Fast OA   Cl_TS TS: High Barrier (Requires e- rich Ligand) Pd0->Cl_TS  Slow OA   Pd_Br L2Pd(Ar)Br Br_TS->Pd_Br Pd_Cl L2Pd(Ar)Cl Cl_TS->Pd_Cl

Caption: Kinetic comparison of the Oxidative Addition (OA) step. The 5-Cl pathway requires higher energy or electron-rich ligands to overcome the activation barrier.

References

  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. (General Halogen Reactivity Trends). Link

  • Chemistry LibreTexts. Oxidative Addition of Polar Reagents. (Mechanistic details on C-Cl vs C-Br bond activation). Link

  • National Institutes of Health (NIH). Interpreting Oxidative Addition of Ph–X to Monoligated Pd(0) Catalysts. (Ligand effects on OA rates). Link

  • Sigma-Aldrich. 5-Bromo-2-chloropyridine Product Page. (Precursor availability and reactivity references). Link

  • Macmillan Group (Princeton). The Mechanism of Lithium-Halogen Exchange. (Kinetics of exchange vs nucleophilic attack). Link

Sources

High-Fidelity IR Analysis: Trifluoromethyl and Ester Moieties in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Bands for Trifluoromethyl and Ester Groups in Pyridines Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, often functionalized with trifluoromethyl (


) and ester (

) groups to modulate lipophilicity (

) and metabolic stability. Accurate structural characterization of these derivatives requires distinguishing their infrared (IR) signatures from standard aromatic analogs.

This guide provides a technical comparison of the vibrational modes of


 and 

substituents on pyridine rings. Unlike benzene analogs, the electron-deficient nature of the pyridine nitrogen induces significant frequency shifts—most notably an upward shift (blue shift) in ester carbonyl frequencies—that serve as diagnostic markers for substitution patterns.
Theoretical Framework: Electronic Influences

To interpret the spectra correctly, one must understand the electronic environment imposed by the pyridine ring compared to benzene.

  • The Pyridine "Sink": The nitrogen atom in the pyridine ring is electronegative, exerting a strong inductive withdrawal (

    
    ) on the ring carbons.
    
  • Impact on Esters (

    
    ):  In ethyl benzoate, the phenyl ring donates electron density via resonance (
    
    
    
    ) to the carbonyl, increasing single-bond character and lowering the frequency (~1720 cm⁻¹). In pyridine esters (especially at C2 and C4), the electron-withdrawing nitrogen counteracts this resonance, maintaining higher double-bond character and raising the frequency (~1735–1750 cm⁻¹).
  • Impact on Trifluoromethyl (

    
    ):  The 
    
    
    
    group is itself strongly electron-withdrawing.[1] Its C-F stretching vibrations are highly coupled and appear as intense, broad bands in the fingerprint region, often obscuring C-O single bond stretches.
Visualizing the Electronic Effects

ElectronicEffects Benzene Benzene Ring (Electron Rich) Resonance Resonance (+R) Donates e- to C=O Benzene->Resonance Dominant Effect Pyridine Pyridine Ring (Electron Poor) Induction Inductive Effect (-I) Withdraws e- from C=O Pyridine->Induction N-atom Effect LowerFreq Lower Frequency (~1720 cm⁻¹) Resonance->LowerFreq Weakens C=O bond HigherFreq Higher Frequency (~1740 cm⁻¹) Induction->HigherFreq Strengthens C=O bond

Figure 1: Mechanistic basis for the carbonyl frequency shift between benzoate and nicotinate/isonicotinate esters.

Comparative Analysis: Diagnostic Bands
A. The Ester Carbonyl (

) Stretch

The carbonyl stretch is the most intense and useful diagnostic band.

FeatureBenzoate Ester (e.g., Ethyl Benzoate)Pyridine Ester (e.g., Ethyl Isonicotinate)Mechanistic Cause
Frequency (

)
1715 – 1725 cm⁻¹ 1735 – 1750 cm⁻¹ Pyridine's

effect reduces resonance delocalization, increasing

bond order.
Intensity Strong, SharpStrong, SharpLarge dipole moment change (

).
Positional Effect MinimalC2/C4 > C3 C2/C4 positions are more electron-deficient due to resonance with N, maximizing the blue shift.
B. The Trifluoromethyl (

) Stretch

The


 group dominates the 1000–1350 cm⁻¹ region. Unlike the sharp carbonyl band, these are often complex due to rotational conformers and coupling.
Vibration ModeWavenumber (

)
Characteristics
Sym. Stretch (

)
1100 – 1150 cm⁻¹ Strong, often split into multiple bands.
Asym. Stretch (

)
1320 – 1350 cm⁻¹ Very Strong , broad. The most reliable marker for

.
Deformation (

)
700 – 760 cm⁻¹ Medium intensity; useful for confirmation if the fingerprint region is crowded.
C. The Pyridine Ring Vibrations

The presence of


 and 

groups (both electron-withdrawing) perturbs the native pyridine ring modes.
  • C=N / C=C Ring Stretch: Typically found at 1580–1600 cm⁻¹ . In electron-deficient derivatives, these may shift slightly higher compared to alkyl-pyridines.

  • C-H Stretch: Aromatic C-H stretches appear at 3000–3100 cm⁻¹ .[2][3][4] This distinguishes the ring from the aliphatic ethyl group of the ester (2900–2990 cm⁻¹).

Experimental Protocol: Acquisition & Assignment

To ensure data integrity, follow this self-validating workflow.

Methodology: ATR-FTIR (Attenuated Total Reflectance)

ATR is preferred over KBr pellets for these lipophilic compounds to avoid moisture interference and pellet preparation artifacts.

  • Sample Prep: Ensure the sample is dry. Residual solvents (especially chlorinated ones like DCM) have strong bands in the fingerprint region that interfere with C-F analysis.

  • Background: Collect a 32-scan background of the clean Diamond/ZnSe crystal.

  • Acquisition:

    • Place ~2 mg of solid or 10 µL of oil on the crystal.

    • Apply pressure (for solids) to ensure optical contact.

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Validation: Check for the absence of O-H stretches (3200-3500 cm⁻¹) to confirm dryness.

Assignment Workflow

AssignmentWorkflow Start Start Analysis CheckCO Check 1700-1760 cm⁻¹ Start->CheckCO HasCO Strong Band Found? CheckCO->HasCO IsPyridine Frequency > 1730 cm⁻¹? HasCO->IsPyridine Yes AssignEsterPy Assign: Pyridine Ester (Electron Deficient) IsPyridine->AssignEsterPy Yes (>1730) AssignEsterBz Assign: Benzoate/Conjugated (Electron Rich) IsPyridine->AssignEsterBz No (<1725) CheckCF3 Check 1300-1350 cm⁻¹ AssignEsterPy->CheckCF3 AssignEsterBz->CheckCF3 HasCF3 Very Strong/Broad Band? CheckCF3->HasCF3 ConfirmCF3 Confirm: CF3 Group Present HasCF3->ConfirmCF3 Yes CheckFingerprint Check 1100-1200 cm⁻¹ for C-O / C-F overlap ConfirmCF3->CheckFingerprint

Figure 2: Decision tree for assigning spectral bands in trifluoromethyl-pyridine esters.

References
  • ChemicalBook. Ethyl isonicotinate (1570-45-2) IR Spectrum. Retrieved from .

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from .

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Retrieved from .

  • Journal of Chemical Physics. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2024).[5] Retrieved from .

  • SpectraBase. 2-Fluoro-5-(trifluoromethyl)pyridine IR Spectrum. Retrieved from .

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-3-(trifluoromethyl)picolinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-3-(trifluoromethyl)picolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.